Olomoucine-d3 is a deuterated derivative of olomoucine, a synthetic purine compound recognized for its role as a cyclin-dependent kinase inhibitor. Cyclin-dependent kinases are essential enzymes that regulate the cell cycle, making inhibitors like olomoucine-d3 valuable tools in cancer research and therapy. The incorporation of deuterium atoms into the olomoucine molecule enhances its stability and utility in various scientific applications, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.
Olomoucine-d3 is synthesized from olomoucine through specific chemical processes that introduce deuterium, a stable isotope of hydrogen. This compound belongs to the class of purine derivatives and functions primarily as a selective inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation .
The synthesis of olomoucine-d3 involves several methods aimed at incorporating deuterium into the olomoucine structure. The primary approach includes:
The synthetic routes may vary, but they generally follow these steps:
Olomoucine-d3 retains the core structure of olomoucine but features deuterium atoms at specific positions. The molecular formula can be represented as , where indicates the presence of deuterium.
The structural configuration allows olomoucine-d3 to effectively bind to cyclin-dependent kinases, inhibiting their activity. The presence of deuterium enhances its metabolic stability and provides distinct spectral properties useful in analytical chemistry.
Olomoucine-d3 participates in various chemical reactions typical for purine derivatives:
Common reagents used in these reactions include:
The specific conditions for these reactions vary based on desired outcomes, including temperature, pressure, and pH levels.
Olomoucine-d3 exerts its pharmacological effects by inhibiting cyclin-dependent kinases, which play a pivotal role in cell cycle progression. By binding to the active site of these kinases, olomoucine-d3 prevents their interaction with cyclins, effectively blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly significant in cancer research, where uncontrolled cell proliferation is a hallmark of malignancy .
Olomoucine-d3 has diverse applications across various scientific fields:
Olomoucine (C₁₅H₁₈N₆O) is a purine-derived cyclin-dependent kinase (CDK) inhibitor characterized by a 6-(benzylamino)-2-[(2-hydroxyethyl)amino]-9-methylpurine structure. Its deuterated analog, Olomoucine-d3 (C₁₅H₁₅D₃N₆O), features site-specific deuteration at the N9-methyl group, where all three hydrogen atoms are replaced by deuterium atoms. This isotopic substitution increases its molecular weight from 298.34 g/mol to 301.36 g/mol while preserving its core physicochemical properties. Crucially, the deuteration occurs at a position distal to the kinase-binding domain, minimizing alterations to its pharmacophore [1] [9].
Structural and Physicochemical ComparisonTable 1: Comparative Properties of Olomoucine and Olomoucine-d3
Property | Olomoucine | Olomoucine-d3 |
---|---|---|
Molecular Formula | C₁₅H₁₈N₆O | C₁₅H₁₅D₃N₆O |
Molecular Weight (g/mol) | 298.34 | 301.36 |
Core Structure | Purine derivative | Deuterated purine |
Deuteration Site | N/A | N9-methyl group |
Appearance | White to off-white solid | Crystalline solid |
Solubility | Soluble in DMSO, ethanol | Similar to Olomoucine |
Purity (Typical) | ≥98% | >95% |
The benzylamino group at position 6 and the hydroxyethylamino group at position 2 mediate critical hydrogen-bonding interactions with kinase ATP-binding pockets. X-ray crystallography reveals that olomoucine binds CDK2 with a 160° rotated orientation compared to ATP, enabling unique contacts with the kinase hinge region and hydrophobic pocket [3] [8]. This binding mode is conserved in Olomoucine-d3, as deuteration does not alter electronic configuration or steric bulk at the binding interface [1].
The synthesis of Olomoucine-d3 employs deuterium incorporation at the final synthetic stage or via precursor deuteration to maximize isotopic purity and yield. Two primary strategies are utilized:
Late-Stage Deuteration: Treatment of olomoucine or its N9-demethylated precursor with deuterated iodomethane (CD₃I) under basic conditions. This approach exploits the nucleophilicity of the purine N9 nitrogen for selective alkylation. The reaction typically proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12-24 hours, achieving isotopic incorporation >99% as verified by mass spectrometry [1].
Building Block Approach: Construction of the purine core using pre-deuterated methylamine derivatives. This method ensures deuterium retention during multi-step synthesis but requires stringent control over reaction conditions to prevent deuterium-proton exchange [1].
Table 2: Key Synthetic Considerations for Olomoucine-d3 Production
Parameter | Conditions/Outcomes | Significance |
---|---|---|
Deuteration Agent | CD₃I (isotopic purity >99%) | Ensures high isotopic incorporation |
Solvent System | Anhydrous DMF or THF | Prevents proton exchange |
Reaction Duration | 12-24 hours | Completes alkylation without degradation |
Isotopic Purity | Typically >95% | Critical for tracer studies & quantification |
Purification | Preparative HPLC or silica chromatography | Removes non-deuterated impurities |
Analytical confirmation relies on liquid chromatography-mass spectrometry (LC-MS), where Olomoucine-d3 exhibits a +3 m/z shift relative to olomoucine, and nuclear magnetic resonance (NMR) spectroscopy, showing the absence of the protiated methyl signal at ~3.5 ppm [1] [9].
The discovery of olomoucine in 1994 marked a paradigm shift in CDK inhibitor development. As one of the first selective ATP-competitive CDK inhibitors identified through phenotypic screening, it demonstrated preferential inhibition of CDK1/cyclin B (IC₅₀ = 7 μM), CDK2/cyclin A (IC₅₀ = 7 μM), CDK5/p35 (IC₅₀ = 3 μM), and ERK1 (IC₅₀ = 25 μM), with minimal activity against CDK4/cyclin D (IC₅₀ >1000 μM) [2] [3]. This selectivity profile distinguished it from broad-spectrum kinase inhibitors like staurosporine.
Olomoucine’s purine scaffold served as the structural template for rational drug design:
Table 3: Evolution of Purine-Based CDK Inhibitors
Compound | Structural Modifications | Key Kinase Targets (IC₅₀) | Therapeutic Advancement |
---|---|---|---|
Olomoucine | 6-Benzylamino, 2-hydroxyethylamino, N9-methyl | CDK1 (7 μM), CDK5 (3 μM) | First selective CDK inhibitor |
Roscovitine | N9-isopropyl, R-hydroxylpropylamino at C2 | CDK1 (0.7 μM), CDK5 (0.15 μM) | 10-fold potency increase |
Purvalanol B | 6-Anilino, 2-(1-hydroxyethylamino), N9-isopropyl | CDK1 (0.04 μM), CDK2 (0.07 μM) | Nanomolar inhibition |
Olomoucine-d3 | N9-trideuteromethyl | Matches olomoucine | Isotopic tracer for ADME studies |
Deuteration emerged as a strategy to enhance metabolic stability without altering pharmacological activity. Olomoucine-d3 exemplifies this approach, serving as a tool compound for quantifying olomoucine’s pharmacokinetics and distribution via isotope dilution mass spectrometry [1]. This development reflects the broader trend of applying isotopic labeling to optimize kinase inhibitor scaffolds for research applications [1] [5].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: